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Compound of Interest

Compound Name: 5-Chlorobenzothiophene

Cat. No.: B1589001

Abstract

This technical guide provides a comprehensive overview of the core physicochemical
properties of 5-Chlorobenzothiophene (CAS No: 20532-33-6), a significant heterocyclic
compound utilized as a key intermediate in pharmaceutical synthesis.[1][2] This document is
structured to provide researchers, scientists, and drug development professionals with a
thorough understanding of its molecular characteristics, physical properties, and spectral data.
In instances where direct experimental data is not publicly available, this guide presents
established methodologies for their determination, alongside predicted properties based on
analogous compounds and computational models. This approach ensures a scientifically
robust resource that combines established data with practical, field-proven insights for
laboratory application.

Molecular Structure and Core Identifiers

5-Chlorobenzothiophene is an organosulfur compound featuring a benzothiophene core
chlorinated at the 5-position. The fusion of a benzene ring with a thiophene ring results in a
bicyclic aromatic system, and the presence of the chloro-substituent significantly influences its
electronic properties and reactivity.

Chemical Structure

Caption: 2D Structure of 5-Chlorobenzothiophene.
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Key Identifiers

A summary of the fundamental identifiers for 5-Chlorobenzothiophene is presented in Table 1.

Identifier Value Reference
CAS Number 20532-33-6 [1][21[3]
Molecular Formula CsHsCIS [1][3]
Molecular Weight 168.64 g/mol [3]

IUPAC Name 5-chloro-1-benzothiophene [3]

5-Chlorobenzo[b]thiophene, 5-
Synonyms ) [11[3]
Chloro Benzothiophene

SNYURIHMNFPQFL-
InChl Key [3]
UHFFFAOYSA-N

Canonical SMILES C1=CC2=C(C=CS2)C=C1Cl 3]

Physical and Chemical Properties

The physical state and solubility characteristics of a compound are critical for its handling,
formulation, and application in synthetic chemistry.

Physical State

5-Chlorobenzothiophene is described as an off-white or white solid at room temperature.[1][2]

Melting Point

A definitive experimental melting point for 5-Chlorobenzothiophene is not readily available in
the public domain. For comparison, a structurally related compound, 3-
(chloromethyl)benzo[b]thiophene, has a reported melting point of 40 °C. It is crucial to
experimentally determine the melting point for 5-Chlorobenzothiophene to establish its purity
and for use in further physicochemical calculations.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry
(DSC)
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Differential Scanning Calorimetry is a highly accurate method for determining the melting point
and purity of a crystalline solid.

Sample Preparation

@eigh 1-5 mg of 5—Ch|0robenzothi0phena

:

Hermetically seal in an aluminum pan

:

Prepare an empty, sealed reference pan

DSC Analysis

Glace sample and reference pans in the DSC ceD

:

[Equilibrate at a start temperature (e.g., 25 °CD

:

Gamp temperature at a controlled rate (e.g., 10 °C/mina

Gecord heat flow vs. temperature)

Data Inte?)retation

G:ientify the endothermic peak corresponding to melting

;

Getermine onset temperature as the melting poina

;

Entegrate peak area for enthalpy of fUSiOD
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Caption: Workflow for Melting Point Determination using DSC.

Boiling Point
There is a discrepancy in the reported boiling point of 5-Chlorobenzothiophene. One source

indicates a boiling point of 85 °C at a reduced pressure of 4 Torr, while another reports a boiling
point of 261.5 °C at atmospheric pressure (760 mmHg).[2][4]

Analysis of Boiling Point Data using the Clausius-Clapeyron Equation

To assess the consistency of these two data points, the Clausius-Clapeyron equation can be
employed. This equation relates vapor pressure and temperature for a substance. Online
calculators are available to perform this calculation.[1][5][6][7][8] A precise experimental
determination of the boiling point at atmospheric pressure is recommended for definitive
characterization.

Solubility

5-Chlorobenzothiophene is reported to be slightly soluble in water.[1] Quantitative solubility
data in common organic solvents is not extensively available. The solubility of benzothiophene
derivatives is influenced by the nature of the substituents on the aromatic core and the polarity
of the solvent.[9]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This is a standard method for determining the solubility of a solid compound in a liquid solvent.
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Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity. The computed XLogP3
value for 5-Chlorobenzothiophene is 3.7, indicating a preference for lipid environments over
agueous ones.[3]

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and identification of 5-
Chlorobenzothiophene.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

A patent source provides the following major characteristic tH-NMR peaks for a compound
identified as 5-Chlorobenzothiophene in CDCls at 400 MHz: & (ppm) 7.47 (dd, J= 2.0, 8.8 Hz,
1H), 7.83 (d, J= 8.8 Hz, 1H), 7.93 (d, J= 2.0 Hz, 1H), 7.97 (s, 1H), 10.11 (s, 1H).[10]

Interpretation and Caution: The doublet of doublets and the two doublets are consistent with
the expected splitting pattern for the protons on the chlorinated benzene ring. However, the
singlets at 7.97 ppm and particularly at 10.11 ppm are atypical for a simple 5-
Chlorobenzothiophene structure. The peak at 10.11 ppm is in the region of aldehydic protons.
This suggests that the reported spectrum might be of a derivative or an intermediate in the
patented synthesis. For unambiguous identification, a full, assigned *H-NMR spectrum should
be acquired and analyzed.

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental 13C-NMR spectrum for 5-Chlorobenzothiophene is readily available.
However, the expected chemical shifts can be predicted based on the analysis of related
compounds. The spectrum is expected to show 8 distinct signals corresponding to the eight
carbon atoms in the molecule. The carbon atoms in the aromatic rings will resonate in the
downfield region (typically 120-150 ppm). The carbon atom attached to the chlorine will be
influenced by its electronegativity.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for 5-Chlorobenzothiophene is not available in the searched
literature. The expected characteristic IR absorption bands can be predicted based on the
functional groups present in the molecule.

Predicted IR Absorption Bands:
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Wavenumber (cm~?) Vibration

3100-3000 Aromatic C-H stretch
1600-1450 Aromatic C=C ring stretch
~1100 C-Cl stretch

800-700 C-S stretch

900-675 Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum of 5-Chlorobenzothiophene is expected to show a molecular ion peak
(M*) at m/z 168, corresponding to the molecular weight of the compound with the 3>Cl isotope.
Due to the natural abundance of the 37Cl isotope, a characteristic M+2 peak at m/z 170 with an
intensity of approximately one-third of the M* peak is expected.[11]

Predicted Fragmentation Pattern: The fragmentation of the molecular ion would likely involve
the loss of a chlorine atom or the thiophene ring, leading to characteristic fragment ions.

Crystal Structure

No experimental data from X-ray crystallography for 5-Chlorobenzothiophene was found in
the public domain. Determining the single-crystal X-ray structure would provide definitive
information on its bond lengths, bond angles, and crystal packing, which are invaluable for
computational modeling and understanding its solid-state properties.

Reactivity and Stability

5-Chlorobenzothiophene is a stable compound under recommended storage conditions. It is
incompatible with strong oxidizing agents.[12] The benzothiophene ring system can undergo
various chemical transformations. The chlorine substituent can participate in nucleophilic
aromatic substitution reactions under certain conditions, and the thiophene ring can be involved

in electrophilic substitution reactions.

Safety, Handling, and Storage
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Hazard Identification

Based on available safety data sheets, 5-Chlorobenzothiophene is considered hazardous. It
may cause skin irritation, serious eye irritation, and respiratory irritation.[12]

Handling and Personal Protective Equipment (PPE)

e Handle in a well-ventilated area, preferably in a chemical fume hood.
e Avoid contact with skin, eyes, and clothing.

» Wear appropriate personal protective equipment, including chemical-resistant gloves, safety
goggles, and a lab coat.

Storage

e Store in a cool, dry, and well-ventilated place.[3]
» Keep the container tightly closed.[3]

« Store away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This technical guide has synthesized the available physicochemical data for 5-
Chlorobenzothiophene and provided a framework for its experimental determination where
data is lacking. The provided protocols and predicted spectral characteristics offer a valuable
resource for researchers working with this important pharmaceutical intermediate. The
discrepancies in reported boiling points and the cautionary note on the published *H-NMR data
highlight the critical need for thorough experimental characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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